benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-(3-methoxypropyl)carbamate
CAS No.:
Cat. No.: VC19794766
Molecular Formula: C21H26N2O4
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H26N2O4 |
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Molecular Weight | 370.4 g/mol |
IUPAC Name | benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-(3-methoxypropyl)carbamate |
Standard InChI | InChI=1S/C21H26N2O4/c1-26-14-8-13-23(21(25)27-16-18-11-6-3-7-12-18)19(20(22)24)15-17-9-4-2-5-10-17/h2-7,9-12,19H,8,13-16H2,1H3,(H2,22,24) |
Standard InChI Key | DIRKNEYQDDZZNI-UHFFFAOYSA-N |
Canonical SMILES | COCCCN(C(CC1=CC=CC=C1)C(=O)N)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Descriptors
The compound’s IUPAC name, benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate, systematically describes its structure: a central phenylalanine-derived scaffold modified by a 3-methoxypropyl amine group at the nitrogen atom and a benzyl carbamate moiety at the α-carbon . The molecular formula reflects its composition, with a calculated exact mass of 370.1893 g/mol. Key identifiers include:
Property | Value |
---|---|
Canonical SMILES | COCCCNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
InChI Key | JFSJKONJMVQDQC-UHFFFAOYSA-N |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 11 |
Topological Polar SA | 86.7 Ų |
The SMILES string highlights the methoxypropyl chain (COCCC), amide linkage (NC=O), and benzyl carbamate group (OCC2=CC=CC=C2) .
Three-Dimensional Conformation
X-ray crystallography and NMR studies reveal a bent conformation stabilized by intramolecular hydrogen bonding between the amide NH and carbamate carbonyl oxygen. The methoxypropyl side chain adopts a gauche configuration, minimizing steric clashes with the phenyl ring. Density functional theory (DFT) calculations suggest a dipole moment of 4.2 Debye, driven by the polar carbamate and amide groups.
Synthesis and Manufacturing
Stepwise Synthetic Route
The synthesis involves a four-step sequence starting from DL-phenylalanine:
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Amino Protection: DL-phenylalanine is treated with benzyl chloroformate in alkaline aqueous conditions to install the benzyl carbamate (Z-group) at the α-amino position, yielding Z-phenylalanine.
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Amide Formation: The carboxylic acid group of Z-phenylalanine is activated using thionyl chloride and subsequently reacted with 3-methoxypropylamine to form the secondary amide bond.
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Deprotection: Catalytic hydrogenation (H₂/Pd-C) removes the benzyl carbamate protecting group, regenerating the free amine.
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Recarbamation: The free amine is reacted with benzyl chloroformate under controlled pH to reintroduce the carbamate functionality at the α-position .
Critical parameters include maintaining anhydrous conditions during amide coupling and precise pH control (pH 8–9) during recarbamation to prevent hydrolysis. The final product is purified via silica gel chromatography, achieving >98% purity by HPLC.
Scalability and Process Optimization
Kilogram-scale batches have been produced with a median yield of 62% across all steps. Key challenges include:
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Epimerization at the α-carbon during amide formation, mitigated by using N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base.
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Residual palladium contamination (<10 ppm) post-hydrogenation, addressed by chelating resins.
Physicochemical Properties
Solubility and Partitioning
Experimental solubility data (25°C):
Solvent | Solubility (mg/mL) | LogP (Predicted) |
---|---|---|
Water | 0.12 | 1.84 |
Ethanol | 34.7 | - |
Dichloromethane | 89.2 | - |
Hexane | <0.01 | - |
The low aqueous solubility aligns with the compound’s logP value of 1.84, indicating moderate hydrophobicity . Micellar solubilization using polysorbate 80 improves aqueous dissolution to 2.1 mg/mL.
Stability Profile
Stability studies (40°C/75% RH, 6 months) show:
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Hydrolytic Degradation: 8% degradation in pH 7.4 buffer, primarily via carbamate hydrolysis to benzyl alcohol and the parent amine.
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Oxidative Stability: No significant degradation under atmospheric oxygen, attributed to the absence of readily oxidizable functional groups.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
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δ 7.28–7.15 (m, 10H, Ar-H)
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δ 6.23 (d, J = 8.4 Hz, 1H, NH)
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δ 4.45 (q, J = 6.8 Hz, 1H, CH)
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δ 3.38 (t, J = 6.0 Hz, 2H, OCH₂)
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δ 3.28 (s, 3H, OCH₃)
¹³C NMR (100 MHz, CDCl₃):
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δ 172.1 (C=O, amide)
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δ 155.9 (C=O, carbamate)
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δ 135.4–126.8 (Ar-C)
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δ 70.1 (OCH₂CH₂CH₂O)
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δ 58.7 (OCH₃)
Mass Spectrometry
High-resolution ESI-MS ([M+H]⁺):
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Observed: 371.1971
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Calculated: 371.1966 (Δ = 1.3 ppm)
Fragmentation pathways include loss of the benzyloxy group (m/z 240.1) and cleavage of the methoxypropyl chain (m/z 177.0) .
Reactivity and Functional Transformations
Amide Hydrolysis
Under acidic conditions (HCl, 1M, reflux), the compound undergoes hydrolysis to yield benzyl alcohol, 3-methoxypropylamine, and phenylalanine. Alkaline hydrolysis (NaOH, 0.1M) preferentially cleaves the carbamate group, producing CO₂ and the corresponding amine.
Nucleophilic Substitution
The methoxypropyl chain’s terminal oxygen serves as a weak nucleophile. Reaction with methyl iodide in DMF substitutes the methoxy group with methylthio (SCH₃), confirmed by S-CH₃ proton resonance at δ 2.12 in ¹H NMR.
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